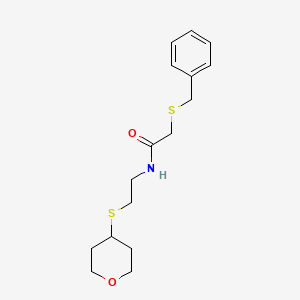

2-(benzylthio)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

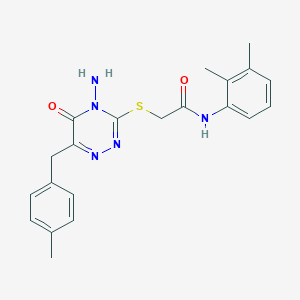

The synthesis of complex molecules like 2-(benzylthio)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide typically involves multi-step reactions, starting from basic chemical building blocks. For instance, the synthesis of related compounds often employs strategies such as condensation reactions, nucleophilic substitutions, and the introduction of protecting groups to achieve the desired molecular architecture (Khalil, Sayed, & Raslan, 2012).

Scientific Research Applications

Heterocyclic Synthesis

In the field of organic chemistry, derivatives similar to 2-(benzylthio)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide are utilized as precursors in the synthesis of various heterocyclic compounds. For instance, compounds incorporating a thiadiazole moiety have been synthesized for insecticidal assessment against the cotton leafworm, indicating the potential agricultural applications of these chemical structures A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman (2017). Furthermore, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showing promising antitumor activity M. Albratty, K. El-Sharkawy, Shamsher Alam (2017).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. This suggests a potential application in developing therapeutic agents targeting oxidative stress-related diseases K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia (2019).

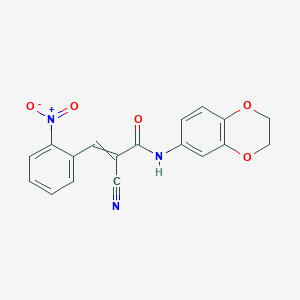

Cascade Reactions for Heterocyclic Synthesis

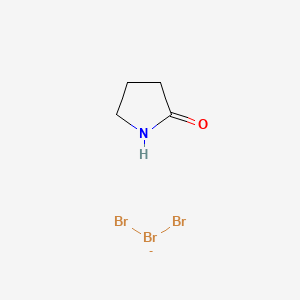

The use of thioureido-acetamides in cascade reactions has been explored for the synthesis of various heterocycles, demonstrating excellent atom economy. This approach provides efficient methods for the synthesis of compounds with potential biological activities J. Schmeyers, G. Kaupp (2002).

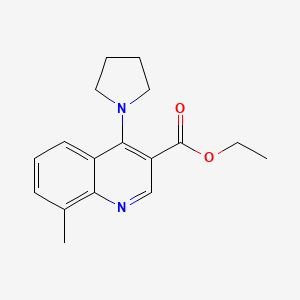

Antiarrhythmic Activities

Newly synthesized tricyclic and tetracyclic thienopyridine derivatives have been evaluated for their antiarrhythmic activities, indicating the potential for therapeutic applications in treating heart rhythm disorders N. A. Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, A. Amr, M. Abdalla (2009).

Marine Natural Products

Compounds isolated from marine fungi have shown a range of biological activities, highlighting the importance of natural product research in discovering novel bioactive substances Hong-Hua Wu, L. Tian, Gang Chen, Nan Xu, Ya-Nan Wang, Shan Sun, Y. Pei (2009).

Safety and Hazards

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S2/c18-16(13-20-12-14-4-2-1-3-5-14)17-8-11-21-15-6-9-19-10-7-15/h1-5,15H,6-13H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHKIDKYSFQKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)